7,9-Dichloro-1,2,3,4-tetrahydroacridine
Description
Historical Context and Evolution of Acridine (B1665455) and Tetrahydroacridine Chemistry in Research
The journey of acridine chemistry began in the late 19th century with the isolation of acridine from coal tar. amsterdamumc.nlmdpi.com The planar, tricyclic structure of acridine, featuring two benzene (B151609) rings fused to a central pyridine (B92270) ring, has been a subject of extensive research. amsterdamumc.nl Early investigations focused on the synthesis of acridine-based dyes. However, the discovery of the biological activities of acridine derivatives broadened the scope of research significantly. researchgate.net
The development of synthetic methodologies, such as the Bernthsen acridine synthesis, allowed for the preparation of a wide array of substituted acridines. amsterdamumc.nl This led to the exploration of their chemical properties, including electrophilic and nucleophilic substitution reactions. A pivotal moment in the evolution of this field was the synthesis of 9-amino-1,2,3,4-tetrahydroacridine, commonly known as tacrine (B349632). The development of tacrine as the first centrally acting cholinesterase inhibitor for the treatment of Alzheimer's disease brought the 1,2,3,4-tetrahydroacridine (B1593851) scaffold to the forefront of medicinal chemistry research. amsterdamumc.nlnih.gov This spurred extensive investigations into the synthesis and derivatization of the tetrahydroacridine core to develop new therapeutic agents.
Fundamental Structural Features and Core Significance of the 1,2,3,4-Tetrahydroacridine Moiety in Heterocyclic Chemistry
The 1,2,3,4-tetrahydroacridine moiety is a partially saturated heterocyclic system that combines the rigid, planar aromatic portion of acridine with a non-aromatic, puckered cyclohexene (B86901) ring. This unique combination of structural features imparts distinct chemical and physical properties to the molecule. The nitrogen atom within the heterocyclic ring influences the electron distribution and basicity of the compound.
The significance of the 1,2,3,4-tetrahydroacridine scaffold in heterocyclic chemistry is largely attributed to its role as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The semi-planar nature of the tetrahydroacridine ring system allows it to intercalate into DNA and interact with various enzyme active sites. researchgate.net This has led to the development of numerous tetrahydroacridine derivatives with a wide range of biological activities.
Current Academic Research Perspectives on Dihalo-substituted Tetrahydroacridines, with a Specific Focus on 7,9-Dichloro-1,2,3,4-tetrahydroacridine
Academic research into dihalo-substituted tetrahydroacridines aims to understand how the position and nature of the halogen substituents affect the molecule's properties. The introduction of two chlorine atoms, for example, can significantly alter the electronic landscape of the tetrahydroacridine core, influencing its reactivity and potential biological interactions. Much of the available research on dichloro-tetrahydroacridine derivatives has centered on the 6,9-dichloro isomer, which has been studied as a synthetic intermediate. researchgate.netontosight.ai
Due to the limited specific data, a detailed discussion of the research findings for this compound cannot be provided at this time. The following table presents a summary of the kind of data that would be expected from academic research on this compound, though it remains to be populated by future studies.
| Property | Expected Data |
| Synthesis | Reaction scheme, starting materials, reagents, reaction conditions, yield, purification method. |
| Spectroscopic Data | 1H NMR, 13C NMR, Mass Spectrometry, IR, UV-Vis. |
| Physical Properties | Melting point, solubility, crystalline structure (if determined). |
| Reactivity | Stability, reactivity in common organic reactions (e.g., nucleophilic substitution at C9). |
| Computational Data | DFT calculations of molecular orbitals, electrostatic potential maps. |
| Biological Activity | Screening results against various biological targets (if applicable). |
Future research dedicated to the synthesis and characterization of this compound is necessary to fill this knowledge gap and to fully understand the chemical and physical properties of this specific dihalo-substituted tetrahydroacridine isomer.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11Cl2N |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
7,9-dichloro-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C13H11Cl2N/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2 |
InChI Key |
UEPBUUCHSOEDRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)Cl |
Origin of Product |
United States |
Advanced Chemical Derivatization and Functionalization of the 7,9 Dichloro 1,2,3,4 Tetrahydroacridine Core
Palladium-Catalyzed Coupling Reactions at the Acridine (B1665455) Nitrogen and Halogen Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org On the 7,9-dichloro-1,2,3,4-tetrahydroacridine scaffold, the two chlorine atoms at positions C-7 and C-9, as well as the nitrogen atom of the acridine ring, present potential sites for such transformations.
Buchwald–Hartwig Amination for the Synthesis of N-Substituted Tetrahydroacridine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction would be a key method for introducing diverse amine functionalities onto the tetrahydroacridine core, a common strategy in medicinal chemistry. The reaction typically involves a palladium source, a suitable phosphine ligand, and a base. wuxiapptec.com
Application of Electrophilic 7-Chloro-1,2,3,4-tetrahydroacridin-9-yl Trifluoromethanesulfonate as a Precursor
Aryl triflates are excellent electrophiles in palladium-catalyzed coupling reactions, often exhibiting reactivity comparable to or greater than aryl bromides. libretexts.org Transforming one of the chloro groups of this compound, likely the more reactive C-9 chloro group, into a triflate would create a precursor with differentiated reactivity. This would allow for selective functionalization at the C-9 position. However, no specific literature was found detailing the synthesis or application of 7-chloro-1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonate.
Reactivity Profiles with Diverse Amine Nucleophiles
The Buchwald-Hartwig amination is known for its broad scope with respect to the amine coupling partner. wikipedia.org It is expected that this compound or its triflate derivative could react with a variety of primary and secondary aliphatic and aromatic amines. The choice of ligand is crucial for achieving high yields and accommodating sterically hindered or electronically diverse amines. wuxiapptec.com For instance, biarylphosphine ligands are often effective for challenging couplings. beilstein-journals.org
Carbon-Carbon Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Cyanation) at Halogenated Positions
Palladium-catalyzed carbon-carbon bond-forming reactions are fundamental in organic synthesis for constructing complex molecular architectures.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org Application to this compound would allow for the introduction of alkynyl moieties, which are versatile functional groups for further transformations. The reaction is typically carried out under mild conditions with an amine base. wikipedia.org
Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid or ester) with a halide or triflate. fishersci.co.ukorganic-chemistry.org This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. yonedalabs.com It would enable the introduction of various aryl, heteroaryl, or alkyl groups at the chlorinated positions of the tetrahydroacridine core.
Cyanation: The introduction of a nitrile group (–CN) via palladium-catalyzed cyanation of aryl halides is a valuable transformation, as nitriles are precursors to many other functional groups. organic-chemistry.orgnih.gov Reagents like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are often used as the cyanide source under palladium catalysis. organic-chemistry.org
Formation of Carbon-Sulfur and Carbon-Oxygen Bonds via Transition Metal Catalysis
Palladium catalysts can also facilitate the formation of C-S and C-O bonds, analogous to the Buchwald-Hartwig amination.
Carbon-Sulfur Bond Formation: Aryl thioethers can be synthesized by coupling thiols with aryl halides under palladium catalysis. wikipedia.org This would allow for the introduction of various sulfur-containing functional groups onto the tetrahydroacridine skeleton.
Carbon-Oxygen Bond Formation: The coupling of alcohols or phenols with aryl halides to form ethers is also a well-established palladium-catalyzed transformation. This reaction would provide a route to alkoxy or aryloxy derivatives of this compound.
Nucleophilic Aromatic Substitution Strategies at the Acridine C-9 Position of Halogenated Tetrahydroacridines
The chlorine atom at the C-9 position of the tetrahydroacridine ring is expected to be more susceptible to nucleophilic aromatic substitution (SNAr) than the C-7 chlorine. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. However, specific studies detailing this reactivity on the this compound substrate are not available.
Synthesis of Dimer and Hybrid Architectures Incorporating the Tetrahydroacridine Scaffold
The synthesis of dimeric and hybrid molecules based on the tetrahydroacridine framework has been a fruitful area of research, largely inspired by the development of derivatives of tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine). These complex architectures often aim to interact with multiple biological targets or to enhance binding affinity and selectivity.
Homodimers, where two identical tetrahydroacridine units are linked, and heterodimers, where the tetrahydroacridine scaffold is joined to a different bioactive molecule, have been extensively studied in the context of tacrine analogues. These strategies can be adapted for the this compound core. The primary point of attachment is typically the exocyclic amino group at the 9-position, which can be introduced via nucleophilic substitution of the 9-chloro group.
Common linker types include simple alkyl chains of varying lengths, which allow for the systematic evaluation of the optimal distance between the two recognition units. More complex linkers incorporating heteroatoms or functional groups such as polyamines, ethers, amides, or thioureas can impart specific properties. For instance, disulfide-containing linkers have been explored for their potential redox-sensitive cleavage in biological environments.
The following interactive data table summarizes various linker strategies that have been applied to the analogous tacrine scaffold and could be potentially adapted for this compound.
| Linker Type | Linker Structure | Potential Properties |
| Alkyl Chain | -(CH₂)n- (n=2-12) | Systematic variation of inter-pharmacophore distance. |
| Alkylene-Thiourea | -(CH₂)n-NH-C(S)-NH-(CH₂)n- | Introduction of hydrogen bonding capabilities. |
| Disulfide | -S-S- | Potential for redox-sensitive cleavage. |
| Polyaminoalkane | -(CH₂)n-NH-(CH₂)m-NH-(CH₂)n- | Increased flexibility and potential for multiple interactions. |
| Amide | -C(O)-NH- | Rigidifies the linker and provides H-bonding sites. |
Hybrid molecules incorporating the tetrahydroacridine scaffold with other bioactive moieties have also been designed. For example, hybrids of tacrine with fragments of naturally occurring compounds like melatonin or with other synthetic pharmacophores such as those derived from indole have been synthesized. These hybrid molecules aim to combine the biological activities of both parent molecules into a single entity.
Regioselective Halogenation and Dehalogenation Strategies for Tailored this compound Derivatives
Further functionalization of the this compound core through regioselective halogenation or dehalogenation offers a pathway to fine-tune its electronic and steric properties. However, predicting the regioselectivity of such reactions on this specific scaffold is challenging due to the presence of two electron-withdrawing chlorine atoms on the aromatic ring.
Regioselective Halogenation:
The introduction of additional halogen atoms onto the tetrahydroacridine ring would further modulate its properties. The existing chloro-substituents at positions 7 and 9 are deactivating and direct incoming electrophiles to the meta-positions. However, the tetrahydroacridine ring system's reactivity is complex. Electrophilic aromatic substitution on the electron-deficient pyridine (B92270) ring is generally difficult. The benzenoid ring is more susceptible to electrophilic attack.
Based on the directing effects of the existing chlorine atoms and the fused ring system, further halogenation would likely occur at the C5 or C6 positions. The use of specific catalysts and reaction conditions can enhance regioselectivity. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of various heterocyclic systems and could potentially be applied here.
Dehalogenation Strategies:
Selective dehalogenation of one or both chlorine atoms at the 7 and 9 positions would provide access to a different set of derivatives. The chlorine at the 9-position is generally more reactive towards nucleophilic substitution due to its position on the electron-deficient pyridine ring. Catalytic hydrogenation is a common method for dehalogenation. The choice of catalyst (e.g., Palladium on carbon, Raney Nickel) and reaction conditions (e.g., hydrogen pressure, temperature, solvent) can influence the selectivity of the dehalogenation process.
For instance, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate could potentially offer a milder alternative to high-pressure hydrogenation. It might be possible to achieve selective removal of the C9-chloro group under carefully controlled conditions, leaving the C7-chloro group intact.
The following interactive data table outlines potential reagents and strategies for the regioselective halogenation and dehalogenation of the this compound core, based on general knowledge of heterocyclic chemistry. The outcomes are predictive and would require experimental verification.
| Reaction Type | Reagent/Catalyst | Potential Outcome |
| Electrophilic Bromination | N-Bromosuccinimide (NBS), H₂SO₄ | Bromination at C5 or C6 position. |
| C-H Activation/Halogenation | Pd(OAc)₂, N-Chlorosuccinimide (NCS) | Regioselective chlorination at a specific C-H bond. |
| Catalytic Hydrogenation | H₂, Pd/C | Dehalogenation at C9 and/or C7 positions. |
| Transfer Hydrogenation | HCOONH₄, Pd/C | Milder dehalogenation, potentially selective for the C9 position. |
Comprehensive Spectroscopic and Structural Elucidation of 7,9 Dichloro 1,2,3,4 Tetrahydroacridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 7,9-Dichloro-1,2,3,4-tetrahydroacridine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.
High-Resolution Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Data Analysis
Detailed ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, a hypothetical analysis would involve the following considerations:
¹H NMR Spectroscopy: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the protons on the tetrahydrogenated ring (positions 1, 2, 3, and 4) and the aromatic protons (positions 5, 6, and 8). The protons at positions 1 and 4 would likely appear as triplets, while those at 2 and 3 would be multiplets. The aromatic protons at positions 5, 6, and 8 would appear as singlets or doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the acridine (B1665455) core.
¹³C NMR Spectroscopy: This experiment would reveal the number of unique carbon atoms in the molecule. For the C₁₃H₁₁Cl₂N structure of this compound, one would expect to see 13 distinct signals, confirming the asymmetry of the molecule. The chemical shifts would differentiate between the aliphatic carbons of the saturated ring and the aromatic/heteroaromatic carbons of the fused ring system. The carbons bonded to chlorine (C7 and C9) would exhibit characteristic downfield shifts.
Without experimental data, a specific data table cannot be generated.
Application of Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation
To definitively assign the signals from ¹H and ¹³C NMR and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be required.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the protons within the tetrahydrogenated ring (H1 through H4).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the identified proton signals to their corresponding carbon signals.
As no primary research detailing these experiments for this compound is available, a data table of correlations cannot be provided.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
ESI-MS is a soft ionization technique that is highly effective for determining the molecular weight of a compound by generating a protonated molecule, [M+H]⁺. For this compound (C₁₃H₁₁Cl₂N), the expected monoisotopic mass of the neutral molecule is approximately 251.0269 g/mol . In ESI-MS, the primary ion observed would be the protonated molecule at a mass-to-charge ratio (m/z) of approximately 252.0341. A characteristic isotopic pattern would be expected due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in a cluster of peaks for the molecular ion ([M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺) with a distinctive intensity ratio.
A data table cannot be populated without experimental results.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. By measuring the exact mass of the molecular ion to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, an HRMS measurement would confirm the elemental formula C₁₃H₁₁Cl₂N.
Specific HRMS data has not been reported for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is used to identify the functional groups present in a compound.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
C-H stretching (aliphatic): Bands just below 3000 cm⁻¹ corresponding to the C-H bonds in the saturated tetrahydro-ring.
C-H stretching (aromatic): Bands just above 3000 cm⁻¹ for the C-H bonds on the aromatic part of the molecule.
C=C and C=N stretching: Aromatic ring and pyridine (B92270) ring stretching vibrations in the 1600-1450 cm⁻¹ region.
C-N stretching: A band in the 1350-1000 cm⁻¹ region.
C-Cl stretching: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, indicating the presence of chloro-aromatic bonds.
Without an experimental spectrum, a table of specific vibrational frequencies cannot be compiled.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics and Chromophore Analysis
Detailed experimental data on the ultraviolet-visible (UV-Vis) absorption maxima (λmax) and corresponding molar absorptivity values for this compound have not been specifically reported. Generally, the UV-Vis spectra of tetrahydroacridine derivatives exhibit characteristic absorption bands arising from π→π* electronic transitions within the aromatic acridine chromophore. For related 9-chloro-tetrahydroacridine compounds, these transitions typically result in broad absorption bands in the UV region. The substitution pattern on the aromatic rings, such as the placement of chloro groups at the 7 and 9 positions, is expected to influence the energy of these electronic transitions, potentially causing bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to the parent tetrahydroacridine molecule. However, without specific experimental data, a precise analysis of the chromophore's behavior in this particular isomer cannot be conducted.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
A definitive analysis of the solid-state molecular and crystal structure of this compound through single-crystal X-ray diffraction is not currently possible due to the absence of published crystallographic data. Such an analysis would provide crucial information on the molecule's conformation and its packing within the crystal lattice.
Computational and Theoretical Chemical Investigations of 7,9 Dichloro 1,2,3,4 Tetrahydroacridine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of chemical compounds.
The electronic properties of a molecule are crucial for understanding its reactivity, stability, and spectroscopic characteristics. DFT is a widely used method for these investigations. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.
Studies on closely related 9-chloro-tetrahydroacridine derivatives using DFT at the B3LYP/6-31G(d) level of theory have shown how substituents on the tetrahydroacridine core influence these electronic properties. nih.govsemanticscholar.org For instance, the introduction of different aryl groups can alter the HOMO and LUMO energy levels, thereby tuning the energy gap. nih.govsemanticscholar.org The electron-withdrawing trifluoromethoxy group, for example, was found to decrease both the HOMO and LUMO energies in a related scaffold. nih.gov
The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept them. wikipedia.org The distribution and energy of these orbitals determine how the molecule interacts with other chemical species. wikipedia.org Beyond the HOMO-LUMO gap, other electronic parameters can be derived from their energies to quantify reactivity. dntb.gov.ua
Table 1: Calculated Electronic Properties of Substituted 9-Chloro-5,6,7,8-tetrahydroacridines Data derived from studies on analogous compounds to illustrate the impact of substituents on electronic properties.
| Derivative Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |
| Unsubstituted Phenyl | -5.88 | -1.74 | 4.14 |
| ortho-Methoxy Phenyl | -5.61 | -1.74 | 3.87 |
| Trifluoromethoxy Phenyl | -6.10 | -1.86 | 4.02 |
| para-Methoxy Phenyl | -5.80 | -1.74 | 4.06 |
Table 2: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = - (I + A) / 2 | Escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity of a species to accept electrons. |
Theoretical calculations are instrumental in predicting the three-dimensional structure of molecules. For the 7,9-Dichloro-1,2,3,4-tetrahydroacridine scaffold, DFT can be used to determine bond lengths, bond angles, and dihedral angles of the most stable conformer.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation extend beyond the electronic structure of a single molecule to explore its interactions with other molecules and its dynamic behavior over time.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is crucial in drug design and materials science. For a molecule like this compound, docking studies can predict how it might interact with various chemical scaffolds or biological targets.
Docking simulations for various tetrahydroacridine derivatives have been performed to understand their binding to enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov These studies identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the active site of the enzyme. The binding mode is evaluated using a scoring function that estimates the binding affinity. For example, in studies of acridine (B1665455) derivatives as potential DPP-IV inhibitors, docking scores ranged from -5.9 to -8.8, indicating varied binding affinities based on the substituents. zuj.edu.jo
While quantum calculations can identify stable conformers, molecular dynamics (MD) simulations provide insight into the molecule's movement and stability over time. MD simulations model the atomic motions of a system, revealing how the molecule flexes, bends, and rotates.
For relatively rigid structures like the tetrahydroacridine core, MD simulations can confirm the stability of the predicted lowest-energy conformation. researchgate.net In studies involving ligand-protein complexes, MD simulations are used to assess the stability of the docked pose. nih.gov For instance, simulations have shown that while a ligand may remain in the binding site, its specific orientation and key interactions can change over the course of the simulation, providing a more dynamic picture of the binding event. nih.gov Furthermore, computational studies have shown that protonation can alter the rotational barriers of amino groups attached to related heterocyclic rings, indicating that environmental factors like pH can influence conformational dynamics. tcu.edu
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular features (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.
The tetrahydroacridine scaffold has been the subject of numerous QSAR studies, particularly in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. nih.gov In these studies, derivatives of the core structure are synthesized and their inhibitory activity (often expressed as an IC₅₀ value) is measured. nih.gov
A QSAR model is then built using various molecular descriptors, which can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic. For example, a study on 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) analogues found that the steric effect of substituents at position 7 was detrimental to activity, while electron-withdrawing effects at positions 6 and 7 were favorable. nih.gov Such models can have significant predictive power. A new tacrine (B349632) derivative designed based on a QSAR model had a predicted pIC₅₀ of 7.31, which showed reasonable agreement with the experimentally measured value of 7.18. nih.gov More advanced 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) use 3D grid-based fields to represent steric and electrostatic properties, providing a more detailed picture of the structural requirements for activity. nih.govmdpi.com
Table 3: Example of Structure-Activity Relationship for Tetrahydroacridine-Based AChE Inhibitors This table illustrates how modifications to the core structure affect biological activity, a key component of QSAR studies. Data is from various sources on related compounds.
| Compound | Modification | Target | IC₅₀ (nM) |
| Tacrine | 9-amino-1,2,3,4-tetrahydroacridine | AChE | - |
| Derivative A | 6-bromo substitution on Tacrine | AChE | 66 |
| Derivative B | 7-phenoxy-N-(prop-2-yn-1-yl) | hAChE | 1472 |
| Derivative C | 7-phenoxy-N-(prop-2-yn-1-yl) | hBChE | 659 |
| CHDA | A novel derivative | AChE | <117.5 |
Application of Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) for Structural Optimization
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational techniques used in medicinal chemistry to understand the relationship between the molecular structure of a series of compounds and their biological activity. These models provide insights that guide the rational design and structural optimization of new, more potent drug candidates. For classes of compounds like tetrahydroacridine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are instrumental. nih.gov
The process involves aligning a set of molecules with known activities, such as derivatives of this compound, and calculating their steric and electrostatic fields (in CoMFA) or other similarity indices like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA). nih.gov Statistical methods are then used to build a model that correlates these field values with biological activity.
The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in 3D space where specific properties are predicted to influence activity:
Steric Fields: Green contours typically indicate areas where bulky groups are favorable for activity, while yellow contours suggest that steric bulk is detrimental.
Electrostatic Fields: Blue contours often mark regions where positive charges enhance activity, whereas red contours indicate that negative charges are preferred.
By analyzing these maps in the context of a molecule like this compound, medicinal chemists can make informed decisions about structural modifications. For instance, if a green contour appears near a specific position on the tetrahydroacridine core, introducing a larger substituent at that position would be a logical optimization strategy. Conversely, if a yellow contour is present, smaller substituents would be favored. This approach allows for the targeted synthesis of new derivatives with a higher probability of improved biological performance, reducing the time and cost associated with drug discovery. nih.gov
Computational Prediction of Physicochemical Descriptors (e.g., Topological Polar Surface Area, LogP)
Computational methods are routinely used to predict key physicochemical properties of molecules, providing early insights into their potential as drug candidates. These descriptors help forecast a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For this compound and its isomers, two of the most important calculated descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).
Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org It is a valuable predictor of a drug's ability to permeate cell membranes. wikipedia.orgnih.gov Molecules with a lower TPSA generally exhibit better membrane permeability. For instance, a TPSA of less than 90 Ų is often considered a prerequisite for crossing the blood-brain barrier. wikipedia.org
LogP represents the lipophilicity (fat-solubility) of a compound. It is the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent (like octanol) to its concentration in water. LogP is crucial for predicting how a drug will distribute in the body. While a certain degree of lipophilicity is necessary to cross biological membranes, excessively high values can lead to poor absorption or toxicity.
Computationally predicted values for isomers of the target compound provide a useful reference for its expected properties.
| Compound | Descriptor | Predicted Value |
|---|---|---|
| 6,9-Dichloro-1,2,3,4-tetrahydroacridine | Topological Polar Surface Area (TPSA) | 12.9 Ų echemi.com |
| 6,9-Dichloro-1,2,3,4-tetrahydroacridine | XLogP3 (LogP) | 4.6 echemi.comuni.lu |
| 8,9-Dichloro-1,2,3,4-tetrahydroacridine | XlogP | 4.6 uni.lu |
The low predicted TPSA value for the isomeric 6,9-dichloro-1,2,3,4-tetrahydroacridine suggests that this compound is also likely to have excellent cell membrane permeability. echemi.com The XLogP3 value of 4.6 indicates a high degree of lipophilicity. echemi.comuni.lu These computational predictions are critical in the early stages of drug development for flagging potential issues with bioavailability and distribution, allowing for structural modifications to optimize these properties before synthesis.
Reactivity and Fundamental Reaction Mechanism Studies of 7,9 Dichloro 1,2,3,4 Tetrahydroacridine
Nucleophilic Reactivity of Halogen Atoms and the Acridine (B1665455) Nitrogen
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated acridines. However, the reactivity of the halogen substituents is highly dependent on their position on the acridine core. Studies on analogous compounds, such as 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine, provide significant insight into this selectivity.
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, a clear regioselectivity is observed. Halogens located on the carbocyclic ring (positions 2 and 4 in the analogue) undergo substitution readily, while the chlorine atom at position 9 is notably unreactive. nih.govbeilstein-journals.org Attempts to achieve a threefold Suzuki-Miyaura coupling to substitute halogens at positions 2, 4, and 9 have been unsuccessful, with the C-9 chlorine remaining intact even with excess reagents and prolonged reaction times. nih.gov Similarly, in Sonogashira couplings, the reaction proceeds chemoselectively at the carbon-bromine bonds, leaving the C-9 chlorine untouched. beilstein-journals.org
This pronounced difference in reactivity can be attributed to the electronic environment of the respective carbon-halogen bonds. The C-9 position is adjacent to the heterocyclic nitrogen atom, which influences the stability of the Meisenheimer intermediate, a key species in the SNAr mechanism. The substitution at C-9 is less favorable compared to positions on the benzenoid ring. In all studied cases of di- and tri-substituted halo-tetrahydroacridines, nucleophilic substitution preferentially occurs at the carbocyclic ring rather than at the C-9 position. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org
While specific kinetic data for 7,9-dichloro-1,2,3,4-tetrahydroacridine are not extensively documented, the kinetics of its nucleophilic reactions can be inferred from the general mechanism of SNAr reactions. This process typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate (a Meisenheimer complex).
Nature of the Nucleophile: Stronger nucleophiles will generally react faster. The rate of nucleophilic addition to the aromatic ring is often the rate-determining step. nih.gov
Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the anion.
Leaving Group: The cleavage of the carbon-halogen bond occurs in the second step of the reaction. While this step is usually fast, the nature of the halogen can have some influence on the reaction rate.
In the context of palladium-catalyzed cross-coupling reactions, the kinetic profile is more complex, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov Optimization studies on the Suzuki coupling of 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine show that factors like catalyst concentration, the nature of the base, and temperature significantly impact the reaction yield and rate, indicating that any of the steps in the catalytic cycle could be rate-limiting depending on the specific conditions. beilstein-journals.org
Electrophilic Reactivity and Potential for Further Functionalization of the Aromatic Ring
Electrophilic aromatic substitution (SEAr) provides a pathway for further functionalization of the aromatic system of this compound. The regioselectivity of such reactions is governed by the directing effects of the existing substituents. msu.edu
The tetrahydroacridine ring system contains two distinct aromatic rings susceptible to electrophilic attack.
The Dichlorinated Benzene (B151609) Ring: This ring is substituted with two chlorine atoms and a fused alkyl system. Chlorine is an ortho-, para-directing yet deactivating group. The fused cyclohexene (B86901) ring acts as an electron-donating group, activating the ring towards electrophilic attack. The combined influence of these groups suggests that electrophilic substitution would be directed to the positions ortho and para to the activating fused ring, namely positions 5, 6, and 8. The chlorine at C-7 would further direct an incoming electrophile to positions 6 and 8.
The Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. Therefore, electrophilic substitution is much less likely to occur on this ring compared to the carbocyclic ring. pressbooks.pub
Given these factors, further functionalization via electrophilic aromatic substitution is predicted to occur selectively on the dichlorinated carbocyclic ring, primarily at the C-6 and C-8 positions, depending on the steric hindrance imposed by the reagents. researchgate.net
Redox Behavior and Electrochemical Characterization
The redox properties of this compound are determined by its ability to accept or donate electrons, which can be quantified by its reduction and oxidation potentials. These properties are intrinsically linked to the molecule's electronic structure, specifically the energies of its frontier molecular orbitals.
Voltammetric methods are powerful techniques for investigating the redox behavior of electroactive species. researchgate.net Cyclic voltammetry (CV) is commonly employed to determine the oxidation and reduction potentials of organic molecules. In a typical CV experiment, the potential applied to a working electrode is scanned linearly versus time, and the resulting current from the analyte is measured.
For derivatives of 9-chloro-5,6,7,8-tetrahydroacridine, CV measurements have been used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For instance, the onset potentials for the oxidation and reduction of a related compound, 2,4-diphenyl-9-chloro-5,6,7,8-tetrahydroacridine, were measured to be 1.50 V and -1.36 V, respectively. nih.gov These potentials correspond to the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively.
| Parameter | Value |
|---|---|
| Onset Oxidation Potential (Eox) | 1.50 V |
| Onset Reduction Potential (Ered) | -1.36 V |
Data derived from studies on 2,4-diphenyl-9-chloro-5,6,7,8-tetrahydroacridine. nih.gov
A direct correlation exists between the experimentally observed redox potentials and the theoretically calculated electronic structure of a molecule. mdpi.comresearchgate.net The oxidation potential is related to the HOMO energy, as oxidation involves the removal of an electron from this orbital. A higher HOMO energy (less negative) corresponds to a lower oxidation potential, meaning the compound is more easily oxidized. Conversely, the reduction potential is related to the LUMO energy. A lower LUMO energy (more negative) corresponds to a higher reduction potential, indicating the compound is more easily reduced.
For 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives, these relationships have been explicitly demonstrated. The HOMO and LUMO energy levels can be calculated from the onset potentials measured by CV using empirical formulas. nih.gov These experimental values are often corroborated by theoretical calculations using methods like Density Functional Theory (DFT), which provide a deeper understanding of the electronic distribution and orbital energies. beilstein-journals.org The difference between the HOMO and LUMO energies gives the electrochemical band gap, a key parameter in materials science. nih.gov
| Property | Value | Derived From |
|---|---|---|
| HOMO Energy | -5.78 eV | Onset Oxidation Potential |
| LUMO Energy | -2.92 eV | Onset Reduction Potential |
| Electrochemical Band Gap (Eg) | 2.86 eV | HOMO-LUMO Difference |
Data derived from studies on 2,4-diphenyl-9-chloro-5,6,7,8-tetrahydroacridine. nih.gov
Non Biological Applications and Advanced Materials Science of Tetrahydroacridine Derivatives
Exploration in Organic Electronics and Optoelectronic Materials
The π-conjugated system of the acridine (B1665455) core, even in its partially saturated tetrahydro form, provides a platform for developing novel organic electronic and optoelectronic materials. The ability to introduce various substituents onto the tetrahydroacridine skeleton allows for the fine-tuning of its electronic properties, making it an attractive component in advanced materials.
Application as Electron-Donor Groups in Organic Light-Emitting Diodes (OLEDs)
Tetrahydroacridine derivatives have been investigated for their potential use as electron-donor groups in the emissive layers of Organic Light-Emitting Diodes (OLEDs). Their inherent electron-donating nature, a consequence of the nitrogen heteroatom and the aromatic system, facilitates the efficient injection and transport of holes, a critical process for achieving high-performance OLED devices.
Research into novel 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines has demonstrated their promising photophysical properties for OLED applications. nih.gov These compounds exhibit blue fluorescence, with their emission characteristics being significantly influenced by the nature of the aryl substituents. For instance, the introduction of electron-donating methoxy groups can lead to a red shift in the emission spectrum, which is attributed to an intramolecular charge transfer (ICT) from the methoxy groups to the tetrahydroacridine core. nih.gov This tunability of the emission color is a key advantage in the design of full-color OLED displays.
The fluorescence quantum yields of these materials are a crucial parameter for their application in OLEDs. Studies have shown that methoxy-substituted derivatives can exhibit higher fluorescence quantum yields compared to their unsubstituted or electron-withdrawing group-substituted counterparts. nih.gov
Modulation of Electronic Properties for Diverse Material Science Applications
The electronic properties of tetrahydroacridine derivatives can be systematically modulated through synthetic modifications, opening up a wide range of applications in materials science. The introduction of different functional groups at various positions on the tetrahydroacridine ring can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical band gap, and the charge carrier mobility of the resulting materials.
For example, the synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives expands the π-conjugation of the core structure. beilstein-journals.orgsemanticscholar.org This extension of the conjugated system generally leads to a smaller optical band gap. The electronic nature of the substituents on the arylethynyl groups also plays a significant role in modulating the photophysical properties. Electron-donating groups like methoxy substituents can induce a bathochromic (red) shift in the absorption and emission spectra and have been shown to lead to higher fluorescence quantum yields. beilstein-journals.orgsemanticscholar.org
The ability to tune these fundamental electronic properties is critical for tailoring materials for specific applications, such as in organic solar cells, organic field-effect transistors, and other organic electronic devices.
Table 1: Photophysical Properties of Selected 2,4-disubstituted-9-chloro-5,6,7,8-tetrahydroacridine Derivatives in Dichloromethane
| Compound | Substituent R | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Optical Band Gap (Egopt, eV) |
| 1 | Phenyl | 329 | 393 | 0.082 | 3.18 |
| 2 | 4-Methoxyphenyl | 335 | 410 | 0.20 | 2.98 |
| 3 | 4-(Trifluoromethyl)phenyl | 340 | 400 | - | 3.15 |
| Data synthesized from multiple sources. nih.govbeilstein-journals.orgsemanticscholar.org |
Development as Corrosion Inhibitors in Chemical Systems
The presence of heteroatoms (specifically nitrogen) and the planar aromatic structure make tetrahydroacridine derivatives effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. These molecules can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
The mechanism of inhibition is often attributed to the interaction of the lone pair of electrons on the nitrogen atom and the π-electrons of the acridine ring with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinate bond, resulting in a stable, adsorbed layer. The efficiency of these inhibitors is dependent on their concentration, the nature of the metal, and the corrosive environment.
Studies on X80 steel in acidic solutions have demonstrated the excellent inhibitive performance of certain tetrahydroacridine derivatives. For instance, 2-methyl-9-phenyl-1,2,3,4-tetrahydroacridine (MPTA) and ethyl-9-phenyl-1,2,3,4-tetrahydroacridine-2-carboxylate (EPTA) have shown high inhibition efficiencies, reaching up to 97.87% and 95.96%, respectively, at a concentration of 400 ppm. researchgate.net The adsorption of these molecules on the steel surface has been found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer. researchgate.net
Design and Synthesis of Metal Chemosensors Based on Tetrahydroacridine Scaffolds
The inherent fluorescence of the tetrahydroacridine scaffold makes it an excellent platform for the development of chemosensors for the detection of metal ions. By functionalizing the tetrahydroacridine core with specific metal-binding units (ionophores), it is possible to design sensors that exhibit a change in their fluorescence properties upon complexation with a target metal ion.
The design of these chemosensors often involves coupling the tetrahydroacridine fluorophore to a receptor unit that can selectively bind to a particular metal ion. This binding event can lead to a variety of photophysical responses, including fluorescence enhancement ("turn-on"), fluorescence quenching ("turn-off"), or a shift in the emission wavelength.
For example, a fluorescent bis(acridino)-macrocycle has been synthesized and shown to act as a selective sensor for several metal ions, including Zn²⁺, Cd²⁺, and Pb²⁺. nih.gov This sensor molecule displays negligible fluorescence in its free state but exhibits a significant enhancement in fluorescence upon complexation with these metal ions. nih.gov The selectivity of such sensors can be tuned by modifying the structure of the macrocyclic receptor to favor binding with specific metal ions. The development of such sensors is of great interest for applications in environmental monitoring, biological imaging, and clinical diagnostics.
Role in Dye and Pigment Chemistry (Historical and Contemporary Perspectives)
The parent acridine molecule and its derivatives have a long history in the field of dye and pigment chemistry. The extended π-conjugated system of the acridine ring is responsible for its ability to absorb and emit light in the visible region of the electromagnetic spectrum, a fundamental property of a dye.
Historically, acridine dyes were among the first synthetic dyes to be discovered. Acridine Orange, for example, was first extracted from coal tar in the late 19th century and was used as a dye in the fabric industry. nih.gov These early acridine-based dyes were valued for their bright colors and good dyeing properties. The use of acridines as antibacterial agents was first proposed in 1912, and they saw widespread use during World War II. researchgate.netoup.com
In contemporary times, the focus has shifted towards the development of acridine-based functional dyes and pigments with specific properties for high-tech applications. The photophysical properties of tetrahydroacridine derivatives, as discussed in the context of OLEDs, also make them suitable for use as fluorescent dyes and markers. Their application in modern materials includes their use as fluorescent probes in biological research and as components in advanced materials like organic semiconductors. sioc-journal.cn The ability to synthetically modify the tetrahydroacridine structure allows for the creation of a wide palette of colors and functionalities, ensuring their continued relevance in the field of dye and pigment chemistry.
Emerging Research Directions and Future Prospects for 7,9 Dichloro 1,2,3,4 Tetrahydroacridine Chemistry
Development of Innovative Synthetic Strategies for Complex 7,9-Dichloro-1,2,3,4-tetrahydroacridine Architectures
The future of this compound chemistry is intrinsically linked to the development of novel and efficient synthetic methodologies. While classical approaches to the acridine (B1665455) skeleton are well-established, the next wave of innovation will likely focus on the construction of more complex, three-dimensional architectures derived from this core structure. This will involve the exploration of advanced organic reactions that allow for precise control over stereochemistry and the introduction of diverse functional groups.
A promising avenue of research lies in the application of modern cross-coupling reactions to the dichlorinated tetrahydroacridine core. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling have been successfully employed for the synthesis of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives. beilstein-journals.orgnih.gov This methodology could be adapted to the 7,9-dichloro isomer, enabling the selective introduction of aryl or heteroaryl substituents at these positions. Such derivatization would not only expand the chemical space around the tetrahydroacridine scaffold but also allow for the fine-tuning of its electronic and photophysical properties.
Furthermore, the development of C-H activation strategies tailored for the this compound framework would represent a significant leap forward. These methods would enable the direct functionalization of otherwise unreactive carbon-hydrogen bonds, offering a more atom-economical and environmentally benign approach to the synthesis of complex derivatives. The exploration of transition-metal catalysis, including but not limited to palladium, rhodium, and iridium, will be crucial in achieving this goal.
Integration with Advanced Catalytic Systems for Enhanced Functionalization and Sustainability
The integration of this compound into advanced catalytic systems presents a dual opportunity: to utilize the molecule as a ligand for catalysis and to develop catalytic methods for its own functionalization. The nitrogen atom within the acridine ring system and the potential for introducing other coordinating groups make this scaffold a candidate for the design of novel ligands for transition-metal catalysis. The electronic properties of such ligands could be modulated by the chlorine substituents, potentially leading to catalysts with unique reactivity and selectivity.
Conversely, the development of sustainable catalytic methods for the modification of this compound is a critical research direction. This includes the use of earth-abundant metal catalysts, photocatalysis, and electrocatalysis to drive chemical transformations. For instance, light-driven reactions could provide a green alternative to traditional thermal methods for the functionalization of the tetrahydroacridine core. The exploration of these advanced catalytic systems will not only enhance the efficiency and selectivity of synthetic routes but also align the chemistry of this compound with the principles of green chemistry.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Hybrid Approaches
A thorough understanding of the reaction mechanisms and intrinsic properties of this compound and its derivatives is paramount for their rational design and application. The synergy between advanced spectroscopic techniques and high-level computational methods will be instrumental in achieving this.
Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide invaluable insights into the excited-state dynamics of novel derivatives, which is particularly relevant for applications in materials science. In parallel, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to model the electronic structure, predict spectroscopic properties, and elucidate reaction pathways. beilstein-journals.org For example, DFT calculations have been used to understand the electronic properties of related 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. beilstein-journals.org Similar computational studies on this compound would provide a deeper understanding of its reactivity and photophysical behavior.
The combination of experimental and theoretical approaches will enable a detailed exploration of structure-property relationships. This hybrid approach will facilitate the in-silico design of new this compound derivatives with tailored optical and electronic properties for specific applications.
Expansion of Non-Traditional Chemical Applications in Diverse Fields of Materials Science and Chemical Sensing
Beyond its traditional role in medicinal chemistry, the this compound scaffold holds considerable promise for non-traditional applications in materials science and chemical sensing. The rigid, planar aromatic portion of the molecule, combined with the potential for extensive functionalization, makes it an attractive building block for novel organic electronic materials.
In the realm of materials science, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the HOMO/LUMO energy levels through chemical modification is a key advantage in this context. beilstein-journals.org The introduction of electron-donating or electron-withdrawing groups at the 7- and 9-positions could lead to materials with desirable charge-transport properties.
Q & A
Q. What is the role of 7,9-Dichloro-1,2,3,4-tetrahydroacridine in synthesizing acetylcholinesterase (AChE) inhibitors?
This compound serves as a key intermediate in synthesizing tacrine-based AChE inhibitors. Its chlorinated acridine core allows functionalization with amines or other moieties to enhance inhibitory activity. For example, reacting it with 1,ω-diamines yields N-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamine intermediates, which are precursors for multifunctional hybrids targeting Alzheimer’s disease pathways .
Q. How can researchers optimize the synthesis of this compound?
The compound is typically synthesized via cyclization of 4-chloroanthranilic acid with cyclohexanone in the presence of POCl₃, achieving ~70% yield . Optimization can involve adjusting reaction time, temperature, and stoichiometric ratios. Post-synthesis purification via recrystallization or chromatography ensures high purity. Comparative studies using alternative catalysts (e.g., polyphosphoric acid) may improve efficiency .
Q. What spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying aromatic protons and chlorine substituents. Mass spectrometry (MS) verifies molecular weight (MW: 242.12 g/mol). Infrared (IR) spectroscopy detects functional groups like C-Cl bonds. X-ray crystallography, though advanced, provides definitive stereochemical data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance the design of multifunctional hybrids derived from this compound?
SAR studies focus on modifying substituents to balance AChE inhibition, amyloid-β (Aβ) aggregation suppression, and radical scavenging. For instance, introducing hydroxyl groups at specific positions enhances antioxidant activity, while alkylamine linkers improve blood-brain barrier permeability. Computational docking models (e.g., AutoDock) predict binding affinities to AChE and BACE1, guiding rational design .
Q. What methodologies address the hepatotoxicity risks associated with this compound derivatives?
Preclinical toxicity evaluation involves:
- In vitro assays : HepG2 cell viability tests and cytochrome P450 inhibition studies.
- In vivo models : Rodent studies monitoring liver enzymes (ALT, AST) and histopathology. Structural modifications, such as replacing the acridine core with less toxic scaffolds (e.g., benzofuran hybrids), mitigate hepatotoxicity while retaining efficacy .
Q. How do researchers resolve contradictions in reported bioactivities of this compound derivatives?
Discrepancies often arise from variations in assay conditions (e.g., enzyme source, pH). Standardized protocols (e.g., Ellman’s method for AChE inhibition) and orthogonal validation (e.g., surface plasmon resonance for binding kinetics) improve reproducibility. Meta-analyses of published data identify confounding factors like solvent effects or impurity interference .
Q. What computational strategies predict the binding modes of this compound derivatives with AChE?
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations model interactions at the AChE active site. Key residues (e.g., Trp286, Phe295) form π-π stacking with the acridine ring, while chlorine atoms enhance hydrophobic contacts. Free energy perturbation (FEP) calculations quantify substituent effects on binding affinity .
Comparative and Mechanistic Questions
Q. How does this compound compare to tacrine in terms of pharmacological profile?
Unlike tacrine (9-amino-1,2,3,4-tetrahydroacridine), the 7,9-dichloro derivative lacks the primary amine group, reducing direct AChE inhibition but enabling functionalization for multitarget ligands. Tacrine’s hepatotoxicity limits clinical use, whereas chlorine substitution may improve metabolic stability .
Q. What experimental designs assess the dual inhibition of AChE and amyloid-β aggregation by this compound hybrids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
